9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
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Overview
Description
9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound with a unique structure that combines elements of benzimidazole and isoquinoline
Preparation Methods
The synthesis of 9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Construction of the isoquinoline moiety: This step may involve Pomeranz–Fritsch–Bobbitt cyclization, a classical method for synthesizing isoquinoline derivatives.
Introduction of the dimethoxyphenyl group: This can be done through a substitution reaction, where the dimethoxyphenyl group is attached to the isoquinoline core.
Final assembly:
Chemical Reactions Analysis
9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, aiming to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways. These interactions lead to various biological effects, including the inhibition of cancer cell growth and modulation of immune responses .
Comparison with Similar Compounds
9-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile can be compared with other similar compounds, such as:
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer activities.
Dimethoxyphenyl derivatives: These compounds are known for their potential therapeutic effects, particularly in the treatment of neurological disorders.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-31-23-12-11-17(15-24(23)32-2)13-14-28-25-19-8-4-3-7-18(19)20(16-27)26-29-21-9-5-6-10-22(21)30(25)26/h5-6,9-12,15,28H,3-4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLXERTWWCGZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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